molecular formula C9H7Cl2NO3 B8717307 Carbamoylmethyl 2,6-dichlorobenzoate

Carbamoylmethyl 2,6-dichlorobenzoate

Cat. No.: B8717307
M. Wt: 248.06 g/mol
InChI Key: DSKNJAVPEWIGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamoylmethyl 2,6-dichlorobenzoate is a benzoate ester derivative featuring a carbamoylmethyl group (-NH2C(O)O-) attached to a 2,6-dichlorobenzoate backbone.

The closest analog in the provided evidence is Methyl 2,6-dichlorobenzoate (CAS 14920-87-7), which shares the dichlorinated aromatic ring and ester functional group. Its properties include:

  • Molecular Formula: C8H6Cl2O2
  • Molecular Weight: 205.03 g/mol
  • Melting Point: 25–30°C
  • Boiling Point: 250°C
  • Physical Form: Solid at room temperature .

Properties

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.06 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2,6-dichlorobenzoate

InChI

InChI=1S/C9H7Cl2NO3/c10-5-2-1-3-6(11)8(5)9(14)15-4-7(12)13/h1-3H,4H2,(H2,12,13)

InChI Key

DSKNJAVPEWIGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OCC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarities (halogenation patterns, ester/functional groups):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Functional Group
Methyl 2,6-dichlorobenzoate 14920-87-7 C8H6Cl2O2 205.03 25–30 250 Ester (Methyl)
2,6-Dibromo-phenol 34627 C6H4Br2O 251.91 Not reported Not reported Phenol (-OH)
Methyl benzoate 93-58-3 C8H8O2 136.15 -12 199 Ester (Methyl)

Key Observations

Effect of Halogenation: Methyl 2,6-dichlorobenzoate exhibits a higher molecular weight (205.03 g/mol) compared to non-halogenated methyl benzoate (136.15 g/mol) due to the addition of two chlorine atoms. This substitution also increases its melting point (25–30°C vs. -12°C for methyl benzoate), attributed to enhanced van der Waals interactions and molecular rigidity .

Functional Group Influence: The ester group in methyl 2,6-dichlorobenzoate renders it less polar than 2,6-dibromo-phenol, which has a hydroxyl group. This difference impacts applications: esters are often used as solvents or synthetic intermediates, while phenols may serve as antioxidants or disinfectants.

Reactivity and Stability: The electron-withdrawing chlorine atoms in methyl 2,6-dichlorobenzoate deactivate the aromatic ring, making it less reactive toward electrophilic substitution compared to non-halogenated methyl benzoate. This stability is advantageous in reactions requiring controlled conditions.

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